molecular formula C25H24 B584618 (E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene CAS No. 619294-62-1

(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene

Cat. No.: B584618
CAS No.: 619294-62-1
M. Wt: 324.5 g/mol
InChI Key: FPESBQVTVSBBSE-OQKWZONESA-N
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Description

(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene (CAS 619294-62-1), commonly referred to as JWH-176, is a synthetic cannabinoid receptor agonist. Its molecular formula is C₂₅H₂₄, with a molecular weight of 324.46 g/mol . The compound features a naphthalene moiety linked to a 3-pentyl-substituted indene ring via an ethylene bridge in the E-configuration. This structural motif is characteristic of the naphthylmethylindene class of synthetic cannabinoids, designed to mimic Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors CB1 and CB2 .

Properties

IUPAC Name

1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPESBQVTVSBBSE-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692895
Record name JWH-176
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619294-62-1
Record name 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-176
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-176
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: JWH 176 is synthesized through a series of organic reactions. The key step involves the formation of the indene structure, followed by the attachment of a naphthalene moiety. The synthesis typically involves the use of strong bases and organic solvents under controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of JWH 176 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would also include rigorous purification steps, such as chromatography, to isolate the desired product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions: JWH 176 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons .

Scientific Research Applications

Cannabinoid Research

JWH-176 is primarily used in studies exploring the effects of cannabinoids on the endocannabinoid system. Its structural similarity to natural cannabinoids allows researchers to investigate its pharmacological properties and potential therapeutic effects. Notably, it has been utilized to study:

  • CB1 Receptor Interactions : The compound's high affinity for CB1 receptors makes it a valuable tool for understanding receptor dynamics and signaling pathways involved in pain management, appetite regulation, and mood modulation .
  • Cannabimimetic Effects : JWH-176 has been characterized as a cannabimimetic agent, which means it can mimic the effects of cannabis without containing THC. This property is essential for studying the therapeutic potential of cannabinoids in conditions such as chronic pain and anxiety disorders .

Forensic Applications

Due to its classification as a synthetic cannabinoid, JWH-176 is also relevant in forensic toxicology. It has been included in various studies aimed at identifying synthetic cannabinoids in biological samples from users. This application is critical for:

  • Drug Testing : The compound's detection in urine and blood tests helps forensic scientists understand patterns of use and the prevalence of synthetic cannabinoids in different populations .

Case Studies

Several case studies have highlighted the importance of JWH-176 in clinical and research settings:

  • Clinical Trials on Pain Management : Research involving JWH-176 has been conducted to assess its efficacy in managing neuropathic pain. A study demonstrated that this compound could reduce pain perception through its action on CB1 receptors, suggesting potential therapeutic applications for chronic pain sufferers.
  • Behavioral Studies : Investigations into the behavioral effects of JWH-176 have shown that it can influence anxiety-like behaviors in animal models, providing insights into its potential use for treating anxiety disorders .
  • Pharmacokinetics and Metabolism : A comprehensive study focused on the pharmacokinetics of JWH-176 revealed important data regarding its metabolism and elimination from the body, which is crucial for understanding dosing regimens and potential side effects in therapeutic contexts .

Mechanism of Action

JWH 176 exerts its effects by binding to the central cannabinoid receptor (CB1). This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release. The primary molecular targets are the CB1 receptors, which are part of the endocannabinoid system. The activation of these receptors influences various physiological processes, including pain perception, appetite, and mood .

Comparison with Similar Compounds

Structural Analogs in the Naphthylmethylindene Class

JWH-176 belongs to a broader family of synthetic cannabinoids characterized by a naphthylideneindene backbone. Key analogs include:

Compound CAS Number Molecular Formula Key Structural Features Receptor Activity Legal Status (Example Jurisdiction)
JWH-176 619294-62-1 C₂₅H₂₄ 3-Pentylindene + naphthalene CB1/CB2 agonist Schedule I (USA, D.C. )
JWH-171 Not disclosed Likely C₂₄H₂₂ 3-Alkylindene + naphthalene (shorter chain) Presumed CB1 agonist Schedule I (D.C. )
JWH-220 864445-43-2 C₂₆H₂₆O 3-Pentylindene + naphthalene + ketone group CB1/CB2 agonist Schedule I (D.C. )
AMT Not disclosed C₂₅H₂₄ Varied substitution at indene 3-position Unknown Controlled under analog acts

Structural Insights :

  • The 3-pentyl chain on the indene ring is critical for lipophilicity and receptor interaction, a feature shared with JWH-220 but absent in JWH-171 .

Functional Analogs in the Indole and Indazole Classes

While JWH-176 is indene-based, many synthetic cannabinoids (e.g., JWH-018, JWH-203) utilize indole or indazole cores. A notable comparison:

Compound Core Structure Key Features Receptor Activity Pharmacokinetic Notes
JWH-176 Indene Naphthyl + pentyl chain CB1/CB2 agonist High lipophilicity
JWH-203 Indole Chlorophenyl + pentyl chain CB1/CB2 agonist Enhanced metabolic resistance
JWH-018 Indole Naphthoyl + pentyl chain CB1/CB2 agonist Rapidly metabolized to acids

Functional Differences :

  • Indole vs. Indene Core : Indole-based compounds (e.g., JWH-203) often exhibit higher metabolic stability due to reduced oxidative susceptibility compared to indene derivatives like JWH-176 .
  • Substituent Effects : The chlorophenyl group in JWH-203 may enhance CB1 binding affinity compared to JWH-176’s naphthalene, though direct comparative data are lacking .

Pharmacological and Toxicological Considerations

  • Receptor Binding: JWH-176’s naphthylmethylindene structure likely confers CB1 affinity comparable to first-generation indole-based cannabinoids (e.g., Ki < 10 nM for CB1 in similar compounds) .
  • Toxicity: Limited data exist for JWH-176, but naphthalene derivatives are associated with hepatotoxicity and oxidative stress (see ). This contrasts with indole-based analogs, which may produce distinct metabolites (e.g., carboxy metabolites) with varying toxicities .

Regulatory Status

JWH-176 is classified as a Schedule I controlled substance in multiple jurisdictions, including Ohio and Washington, D.C., under analog acts targeting naphthylmethylindenes . Similar restrictions apply to JWH-171, JWH-220, and AMT, reflecting their structural and functional similarities .

Biological Activity

(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene, commonly known as JWH-176, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article provides a detailed overview of the compound's biological activity, including its receptor binding affinity, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C25H24
  • Molecular Weight : 324.46 g/mol
  • CAS Number : 619294-62-1
  • Density : Approximately 1.085 g/cm³
  • Boiling Point : Predicted to be around 487.8 °C

JWH-176 is characterized as a cannabimimetic compound with a high affinity for the central cannabinoid receptor CB1. The compound exhibits a binding affinity (K_i) of approximately 26 nM, indicating significant interaction with this receptor type . The CB1 receptor is primarily associated with the psychoactive effects of cannabinoids and plays a crucial role in various physiological processes, including appetite regulation, pain sensation, and mood modulation.

Receptor Binding Studies

Research has demonstrated that JWH-176 effectively binds to CB1 receptors, which are predominantly located in the brain and central nervous system. This binding leads to various biological effects:

  • Psychoactive Effects : Similar to Δ9-tetrahydrocannabinol (THC), JWH-176 can induce psychoactive effects due to its interaction with CB1 receptors.
  • Analgesic Properties : Studies suggest that cannabinoids can modulate pain perception; thus, JWH-176 may have potential as an analgesic agent.

Case Studies and Research Findings

A selection of studies highlights the biological activity of JWH-176:

  • In Vivo Studies : In animal models, JWH-176 has been shown to produce effects analogous to those of THC, including increased food intake and altered pain response .
  • Therapeutic Applications : Preliminary research indicates potential applications in treating conditions such as chronic pain and anxiety disorders due to its receptor specificity and psychoactive profile .
  • Toxicological Assessments : Toxicological studies have assessed the safety profile of JWH-176. Initial findings suggest that while it exhibits psychoactive properties, its toxicity profile requires further investigation to understand long-term effects fully .

Comparative Analysis with Other Cannabinoids

The following table summarizes the binding affinities and biological activities of JWH-176 compared to other well-known cannabinoids:

CompoundK_i (nM)Primary ReceptorPsychoactive EffectsPotential Therapeutic Uses
JWH-17626CB1YesChronic pain, anxiety
THC10CB1YesPain relief, antiemetic
CBD>1000CB2NoAnti-inflammatory, anticonvulsant

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene?

  • Methodological Answer : Synthesis typically involves condensation reactions between naphthalene derivatives and indenylidene precursors under controlled conditions. Key steps include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution.
  • Stereochemical control : Employ temperature modulation (e.g., 60–80°C) to favor the E-isomer via thermodynamic stabilization.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization for stereoisomeric purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXD for phase solution and SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms .
  • Spectroscopy : Confirm conjugation via UV-Vis (λmax ~ 320–350 nm) and monitor indenylidene-naphthalene π-stacking via <sup>1</sup>H NMR (δ 6.8–8.2 ppm for aromatic protons) .

Q. What initial toxicity screening protocols are applicable to this compound?

  • Methodological Answer : Follow ATSDR’s systematic review framework for naphthalene derivatives:

  • In vitro assays : Use murine hepatocytes to assess hepatic cytotoxicity (LD50 via MTT assay).
  • In vivo models : Administer oral doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring weight loss, respiratory distress, and histopathological changes in liver/kidney tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

  • Methodological Answer : Apply risk-of-bias (RoB) assessment (Table C-6/C-7, ):

  • Confounding factors : Evaluate dose randomization, allocation concealment, and outcome reporting completeness.
  • Evidence integration : Use ATSDR’s confidence ratings (High/Moderate/Low) to weight studies based on RoB scores and reproducibility .

Q. What advanced techniques elucidate environmental degradation pathways?

  • Methodological Answer :

  • Fate analysis : Use GC-MS to track degradation products in soil/water matrices under UV exposure.
  • Metabolite identification : Employ high-resolution LC-QTOF to detect hydroxylated intermediates (e.g., 1,2-dihydroxynaphthalene derivatives) .
  • QSAR modeling : Predict biodegradation half-lives (e.g., EPI Suite™) based on log Kow and Hammett constants .

Q. How is the compound’s photophysical behavior exploited in materials science?

  • Methodological Answer :

  • Photocatalysis : Functionalize the indenylidene moiety with electron-withdrawing groups (e.g., -CN) to enhance charge-transfer efficiency.
  • Supramolecular assembly : Co-crystallize with perylene diimides (PDIs) to study π-π interactions via fluorescence quenching assays .

Q. What crystallographic strategies address disorder in the pentyl chain?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å).
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model split positions, with isotropic thermal parameters for flexible chains .

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